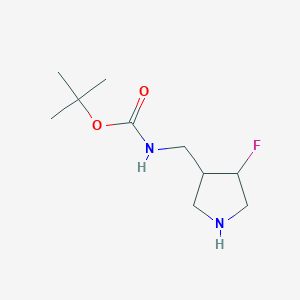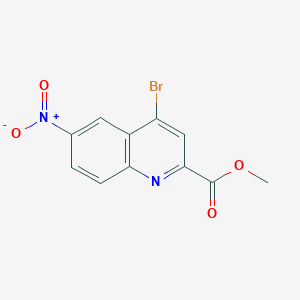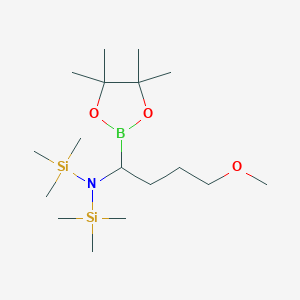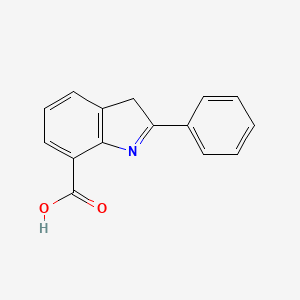
tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a dihydrobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Boc anhydride and ethanol, followed by the addition of a formylating agent and a dihydrobenzofuran precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations .
Biology and Medicine: Its structural features make it a valuable scaffold for drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the dihydrobenzofuran moiety can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Lacks the formyl and dihydrobenzofuran groups, making it less versatile in chemical transformations.
tert-Butyl (2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate: Contains a different heterocyclic moiety, leading to different reactivity and applications.
Uniqueness: tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
tert-butyl N-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)carbamate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-9-4-5-18-12(9)10(7-11)8-16/h6-8H,4-5H2,1-3H3,(H,15,17) |
Clé InChI |
OJTUDBUYKIFDSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)C=O)OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)

![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)









